molecular formula C13H20N2O B13751529 Salicylaldehyde-diethylaminoethylamine schiff base

Salicylaldehyde-diethylaminoethylamine schiff base

Cat. No.: B13751529
M. Wt: 220.31 g/mol
InChI Key: PKMPLUBOIQNPGM-UHFFFAOYSA-N
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Description

Salicylaldehyde-diethylaminoethylamine Schiff base is synthesized via condensation of 4-(diethylamino)salicylaldehyde with diethylaminoethylamine. The compound acts as a bidentate ligand, coordinating through the deprotonated phenolic oxygen and azomethine nitrogen (C=N) . Its metal complexes (e.g., Zn(II), Cd(II), Sn(II), Pb(II)) adopt ML2 stoichiometry, forming neutral chelates with enhanced lipophilicity and stability, which are critical for biological and catalytic applications .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[2-(diethylamino)ethyliminomethyl]phenol

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)10-9-14-11-12-7-5-6-8-13(12)16/h5-8,11,16H,3-4,9-10H2,1-2H3

InChI Key

PKMPLUBOIQNPGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

General Synthetic Approach for Schiff Bases

Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde, resulting in the formation of an imine (C=N) linkage with the elimination of water. The general mechanism involves nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which subsequently undergoes dehydration to yield the Schiff base.

  • Reaction type: Condensation (imine formation)
  • Reactants: Salicylaldehyde (aromatic aldehyde) and diethylaminoethylamine (primary amine)
  • Solvent: Commonly ethanol or aqueous media
  • Catalysts: Sometimes acid catalysts or solid acid catalysts such as P2O5/SiO2 are used
  • Reaction conditions: Reflux at moderate temperatures (typically 60–120°C) for 2–6 hours depending on the method

This general approach is supported by multiple studies and is the basis for preparing salicylaldehyde-based Schiff bases including the diethylaminoethylamine derivative.

Specific Preparation Methodologies

Ethanolic Reflux Condensation

One of the most widely reported methods involves refluxing salicylaldehyde with the amine in ethanol:

  • Procedure:

    • Dissolve equimolar amounts of salicylaldehyde and diethylaminoethylamine in ethanol.
    • Heat the mixture under reflux at 80–100°C for 2–6 hours.
    • Cool the reaction mixture to room temperature.
    • The Schiff base typically precipitates out as a solid.
    • Filter and wash the precipitate with cold ethanol or diethyl ether.
    • Recrystallize from ethanol to purify the product.
  • Yields: Typically high, ranging from 80% to 93% depending on reaction time and purity of reagents.

  • Example: Analogous Schiff bases synthesized by refluxing salicylaldehyde with ethylenediamine or 4-aminoantipyrine under similar conditions yielded products with 82–93% yield.

  • Characterization: The product is confirmed by IR spectroscopy (C=N stretch around 1600–1650 cm⁻¹), ¹H NMR (imine proton around 8–9 ppm), and elemental analysis.

Solvent-Free One-Pot Synthesis Catalyzed by P2O5/SiO2

An advanced and environmentally friendly method involves a one-pot synthesis under solvent-free conditions using a solid acid catalyst:

  • Procedure:

    • Mix salicylaldehyde and diethylaminoethylamine in stoichiometric amounts.
    • Add a catalytic amount of P2O5/SiO2.
    • Stir the mixture at room temperature without any solvent.
    • Reaction completes in a short time (often less than 2 hours).
    • The product is isolated by simple filtration and washing.
  • Advantages:

    • Avoids hazardous solvents.
    • Short reaction time.
    • High purity and crystalline product.
    • Environmentally benign and economically attractive.
  • Yields: High yields reported, often above 90%.

  • Characterization: Confirmed by IR, ¹H NMR, and elemental analysis consistent with Schiff base formation.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Molar ratio (aldehyde:amine) 1:1 to 1:2 Stoichiometric or slight excess of aldehyde improves yield
Solvent Ethanol, methanol, water, or solvent-free Ethanol commonly preferred; water used in green synthesis
Temperature 25°C (room temp) to 120°C Reflux in ethanol typically ~80–100°C; room temp for solvent-free
Reaction time 1–6 hours Longer times improve conversion; solvent-free shorter time
Catalyst None or P2O5/SiO2 Catalyst enhances rate under solvent-free conditions

Analytical Data Summary

Analytical Technique Characteristic Findings for Salicylaldehyde Schiff Base
IR Spectroscopy C=N stretch at ~1600–1650 cm⁻¹; phenolic OH at ~3200–3500 cm⁻¹
¹H NMR Spectroscopy Imine proton (HC=N) at 8–9 ppm; aromatic protons 6.5–8 ppm; aliphatic protons of diethylaminoethylamine at 2.5–3.5 ppm
Elemental Analysis Consistent with C, H, N composition of Schiff base
Melting Point Varies with purity; typically 100–150°C range

Representative Example of Preparation

Synthesis of Salicylaldehyde-Diethylaminoethylamine Schiff Base

  • Materials:

    • Salicylaldehyde (1 mmol, 0.122 g)
    • Diethylaminoethylamine (1 mmol, ~0.13 g)
    • Ethanol (20 mL)
  • Method:

    • Dissolve salicylaldehyde in ethanol.
    • Add diethylaminoethylamine dropwise with stirring.
    • Reflux the mixture at 80°C for 4 hours.
    • Cool to room temperature; yellow precipitate forms.
    • Filter, wash with cold ethanol, and dry under vacuum.
    • Recrystallize from ethanol for purification.
  • Yield: Approximately 85–90%.

  • Characterization: Confirmed by IR and ¹H NMR as described above.

Summary of Key Research Findings

  • The condensation of salicylaldehyde with primary amines like diethylaminoethylamine is straightforward and yields Schiff bases in good to excellent yields.
  • Use of ethanol as solvent and reflux conditions is the most common and effective method.
  • Green chemistry approaches using water as solvent or solvent-free catalysis with P2O5/SiO2 have been demonstrated, offering eco-friendly alternatives with comparable yields and purity.
  • Analytical characterizations consistently confirm the formation of the imine bond and the expected molecular structure.
  • The molar ratio and reaction time are critical parameters for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salicylaldehyde-diethylaminoethylamine schiff base undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde components.

    Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the original amine and aldehyde.

Scientific Research Applications

Medicinal Applications

Salicylaldehyde-derived Schiff bases exhibit a wide range of biological activities, making them valuable in medicinal chemistry.

Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of Schiff bases. For instance, compounds derived from salicylaldehyde have shown effectiveness against various bacterial and fungal strains. A study indicated that salicylaldehyde-diethylaminoethylamine Schiff base exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antidiabetic and Antioxidant Activities
Recent research has demonstrated that Schiff bases derived from salicylaldehyde possess antidiabetic properties. These compounds can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. The antioxidant capacity of these compounds is attributed to their ability to scavenge free radicals, enhancing their therapeutic potential .

Analytical Applications

Schiff bases are extensively utilized as analytical reagents due to their ability to form stable complexes with metal ions.

Metal Ion Detection
this compound has been developed as a colorimetric sensor for detecting metal ions like copper(II) and aluminum(III). The sensor exhibits a distinct color change in the presence of these ions, allowing for easy visual identification . This application is particularly useful in environmental monitoring and industrial processes.

Coordination Chemistry

The coordination chemistry of salicylaldehyde-derived Schiff bases is a prominent area of research.

Metal Complexes
Complexes formed between this compound and transition metals have shown promising catalytic activity in various chemical reactions. These complexes are studied for their potential use in catalysis due to their ability to facilitate reactions under mild conditions .

Material Science

Schiff bases are also explored in material science for their unique properties.

Polymeric Materials
The incorporation of salicylaldehyde-derived Schiff bases into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. These materials can be tailored for specific applications such as coatings and adhesives .

Case Studies

Study Application Findings
Shi et al. (2007)Antimicrobial ActivityDemonstrated significant antibacterial effects against common pathogens .
Recent Research (2024)Antidiabetic ActivityShowed inhibition of α-amylase with IC50 values indicating potential for diabetes management .
Gou et al. (2022)Metal Ion DetectionDeveloped a dual-mode sensor for Cu²⁺ and Al³⁺ detection with high sensitivity .

Mechanism of Action

The mechanism by which salicylaldehyde-diethylaminoethylamine schiff base exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations :

  • Diethylamino Group: The diethylaminoethylamine variant exhibits enhanced electron-donating capacity and solubility compared to aniline-derived analogs (e.g., azobenzene-Schiff bases) .
  • Chelation Stability : Tetradentate Schiff bases (e.g., o-phenylenediamine derivatives) form more rigid metal complexes but require harsher synthesis conditions .

Metal Complexation and Catalytic Activity

Table 2: Metal Complex Properties

Schiff Base Type Metal Ions Complexed Geometry Catalytic Applications Reference ID
Salicylaldehyde-diethylaminoethylamine Zn(II), Cd(II), Sn(II), Pb(II) Tetrahedral Suzuki-Miyaura coupling, oxidation reactions
m-Phenylenediamine derivatives V(IV), Cu(II), Fe(III) Square planar Cyclohexene oxidation, antimicrobial agents
Azobenzene-Schiff base Cu(II), Ni(II) Octahedral Photoresponsive materials, sensors

Key Findings :

  • Catalytic Efficiency: Vanadyl complexes of m-phenylenediamine derivatives show higher activity in cyclohexene oxidation (yield: >80%) compared to Sn(II)/Pb(II) complexes of the diethylaminoethylamine variant .
  • Photoresponsive Behavior: Azobenzene-Schiff bases exhibit reversible isomerization under UV/visible light, a property absent in the diethylaminoethylamine analog .

Table 3: Antimicrobial and Antioxidant Activities

Compound Type Tested Microorganisms MIC (µg/mL) Antioxidant Activity (IC50, µM) Reference ID
Salicylaldehyde-diethylaminoethylamine-Zn(II) E. coli, S. aureus 12.5–25 Not reported
Cinnamaldehyde-amino acid B. subtilis, E. coli 6.25–12.5 18.7 (DPPH assay)
Ethylenediamine-salicylaldehyde Candida albicans 50–100 45.2 (ABTS assay)

Key Insights :

  • Enhanced Lipophilicity: The diethylamino group in the target compound improves membrane permeability, leading to lower MIC values compared to ethylenediamine analogs .
  • Antioxidant Gap: Cinnamaldehyde-amino acid derivatives outperform others in radical scavenging due to their extended conjugated systems .

Computational and Thermodynamic Studies

  • Stability: DFT studies confirm that diethylaminoethylamine-derived complexes exhibit lower HOMO-LUMO gaps (ΔE = 3.2–3.8 eV), indicating higher reactivity .
  • Thermodynamics : Tin(IV) complexes of salicylaldehyde-thiosemicarbazone show exothermic complexation (ΔH = −120 kJ/mol), favoring stable chelate formation .

Biological Activity

Salicylaldehyde-diethylaminoethylamine Schiff base is a compound of significant interest due to its diverse biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

1. Overview of Schiff Bases

Schiff bases are organic compounds formed by the condensation of an amine with a carbonyl compound. They are characterized by the presence of an imine (C=N) functional group. The biological activities of Schiff bases are largely attributed to their ability to form stable complexes with metal ions, which can enhance their pharmacological properties.

2. Antioxidant Activity

Research indicates that Schiff bases, including those derived from salicylaldehyde, exhibit significant antioxidant properties. The antioxidant activity is primarily evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Key Findings:

  • Schiff bases can scavenge DPPH radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms .
  • Ligands with electron-donating substituents in the phenolic ring demonstrate enhanced activity, often outperforming standard antioxidants .

Table 1: Antioxidant Activity of this compound

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound85%25
Standard Antioxidant (Ascorbic Acid)90%20

3. Antimicrobial Activity

The antimicrobial potential of Schiff bases is well-documented, with studies showing effectiveness against various bacterial and fungal strains.

Case Studies:

  • A study reported that salicylaldehyde-based Schiff bases exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Another investigation found that the metal complexes of Schiff bases demonstrated enhanced antibacterial effects compared to their free ligands .

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

4. Anticancer Properties

The anticancer activity of salicylaldehyde-derived Schiff bases has gained attention due to their ability to induce apoptosis in cancer cells.

Research Findings:

  • Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer) .
  • Molecular docking studies suggest that these compounds bind effectively to key proteins involved in cancer cell survival and proliferation .

Table 3: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-712

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The imine group plays a crucial role in scavenging free radicals, thereby exerting antioxidant effects .
  • Metal Ion Coordination: The ability to form stable complexes with metal ions enhances the biological efficacy of these compounds .
  • Cellular Interaction: These compounds may interact with cellular targets such as enzymes and receptors, influencing pathways related to inflammation and cancer progression .

6. Conclusion

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further research in medicinal chemistry. Its antioxidant, antimicrobial, and anticancer properties highlight its potential therapeutic applications. Future studies should focus on optimizing its efficacy through structural modifications and exploring its mechanisms of action in greater detail.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing salicylaldehyde-diethylaminoethylamine Schiff base, and how do reaction conditions influence yield?

  • Methodology : Condensation of salicylaldehyde with diethylaminoethylamine in ethanol under reflux (1:1 molar ratio) for 4–6 hours yields the Schiff base. Acid catalysis (e.g., lemon juice) or solvent-free microwave irradiation enhances reaction efficiency .
  • Characterization : Confirm imine bond formation via FT-IR (C=N stretch at 1600–1650 cm⁻¹) and ¹H NMR (δ 8.3–8.5 ppm for azomethine proton). Elemental analysis ensures stoichiometric purity .

Q. How do substituents on the salicylaldehyde moiety affect the coordination geometry of Schiff base-metal complexes?

  • Coordination Behavior : Electron-withdrawing groups (e.g., -NO₂) stabilize octahedral geometries with Co(II) via O (phenolic) and N (imine) donor atoms. Steric effects from bulky substituents favor tetrahedral or square-planar structures .
  • Experimental Validation : Magnetic susceptibility measurements (e.g., μeff = 3.8–4.2 BM for octahedral Co(II)) and electronic spectra (d-d transitions at 450–600 nm) .

Q. What spectroscopic techniques are critical for characterizing salicylaldehyde-derived Schiff bases?

  • Key Techniques :

TechniquePurposeKey Signals
FT-IRConfirm C=N bond1600–1650 cm⁻¹
¹H NMRIdentify azomethine protonδ 8.3–8.5 ppm
UV-VisDetect charge-transfer transitions300–400 nm (π→π*)
  • Reference: .

Advanced Research Questions

Q. How do aggregation-induced emission (AIE) properties in salicylaldehyde-diethylaminoethylamine isomers enhance fluorescence for bioimaging?

  • Mechanism : Triphenylamine (TPA) substitution induces keto-form emission under aggregation, with red fluorescence (λem = 620–650 nm) due to intramolecular charge transfer (ICT) .
  • Experimental Design : Compare four isomers via time-dependent DFT (TD-DFT) to map HOMO-LUMO gaps. Solvatochromic studies in THF/water mixtures validate AIE .

Q. What factors explain contradictions in reported antimicrobial activities of Schiff base-metal complexes?

  • Variables :

  • Bacterial strain specificity (e.g., Gram-positive vs. Gram-negative).
  • Metal ion redox activity (e.g., Cu(II) generates ROS; Co(II) disrupts membrane integrity).
  • Ligand hydrophobicity affecting cell permeability .
    • Case Study : Co(II) complexes show higher antifungal activity against Candida albicans (MIC = 8 μg/mL) than free ligands due to enhanced lipophilicity .

Q. How do solvent-free synthesis methods (microwave/sonochemical) improve Schiff base purity compared to conventional reflux?

  • Comparative Analysis :

MethodTimeYield (%)Purity (HPLC)
Conventional6 hrs65–7092%
Microwave20 min85–9098%
Sonochemical30 min80–8595%
  • Mechanistic Insight : Microwave irradiation accelerates dehydration via dielectric heating, reducing side reactions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of salicylaldehyde Schiff bases?

  • Workflow :

Optimize geometry using Gaussian 09W at B3LYP/6-31G(d).

Calculate HOMO-LUMO gaps to assess charge-transfer potential.

Dock ligands into cyclooxygenase-2 (COX-2) active site (PDB: 5KIR) using AutoDock Vina .

  • Outcome : Schiff bases with -OH groups show higher binding affinity (ΔG = −9.2 kcal/mol) due to H-bonding with Arg120 .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity for free Schiff bases, while others observe significant effects?

  • Resolution : Free ligands lack redox-active metal ions critical for disrupting microbial membranes. Activity correlates with ligand hydrophobicity and metal ion lability. For example, Zn(II) complexes with logP > 2.5 exhibit broad-spectrum activity .

Q. How can conflicting fluorescence quantum yields (ΦF) in AIE-active isomers be reconciled?

  • Critical Factors :

  • Solvent polarity (higher ΦF in THF vs. water).
  • Substituent position (para vs. ortho TPA groups alter ICT efficiency).
    • Validation : Absolute ΦF measurements using integrating sphere protocols .

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